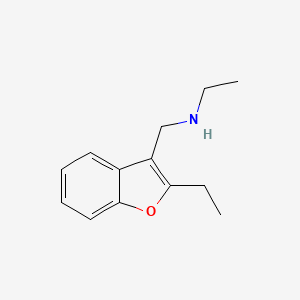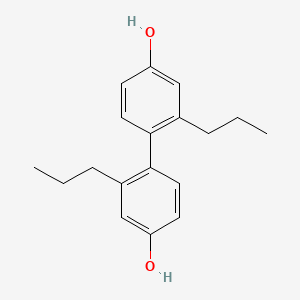
4,4'-Biphenyldiol, 2,2'-dipropyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Biphenyldiol, 2,2’-dipropyl- is an organic compound with the molecular formula C18H22O2 and a molecular weight of 270.37 g/mol It is a derivative of biphenyl, where two hydroxyl groups are attached to the 4 and 4’ positions of the biphenyl ring, and two propyl groups are attached to the 2 and 2’ positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Biphenyldiol, 2,2’-dipropyl- typically involves the following steps:
Starting Materials: The synthesis begins with biphenyl as the core structure.
Functionalization: The biphenyl undergoes functionalization to introduce hydroxyl groups at the 4 and 4’ positions. This can be achieved through electrophilic aromatic substitution reactions.
Industrial Production Methods: Industrial production of 4,4’-Biphenyldiol, 2,2’-dipropyl- follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Catalysts and solvents are often used to enhance reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions: 4,4’-Biphenyldiol, 2,2’-dipropyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products:
Oxidation: Quinones.
Reduction: Dihydroxy derivatives.
Substitution: Ethers or esters.
Scientific Research Applications
4,4’-Biphenyldiol, 2,2’-dipropyl- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Mechanism of Action
The mechanism of action of 4,4’-Biphenyldiol, 2,2’-dipropyl- involves its interaction with molecular targets through its hydroxyl and propyl groups. These functional groups enable the compound to participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions. The pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
4,4’-Biphenyldiol: Lacks the propyl groups, making it less hydrophobic.
2,2’-Biphenyldiol: Has hydroxyl groups at different positions, affecting its reactivity and properties.
4,4’-Dihydroxybiphenyl: Similar structure but without the propyl groups.
Uniqueness: 4,4’-Biphenyldiol, 2,2’-dipropyl- is unique due to the presence of both hydroxyl and propyl groups, which confer distinct chemical and physical properties.
Properties
CAS No. |
63992-31-4 |
|---|---|
Molecular Formula |
C18H22O2 |
Molecular Weight |
270.4 g/mol |
IUPAC Name |
4-(4-hydroxy-2-propylphenyl)-3-propylphenol |
InChI |
InChI=1S/C18H22O2/c1-3-5-13-11-15(19)7-9-17(13)18-10-8-16(20)12-14(18)6-4-2/h7-12,19-20H,3-6H2,1-2H3 |
InChI Key |
UOZBIIYQAXBZNK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C=CC(=C1)O)C2=C(C=C(C=C2)O)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


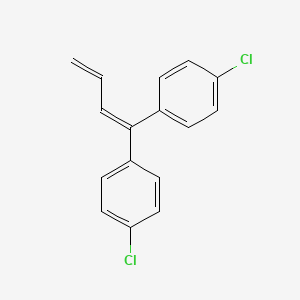

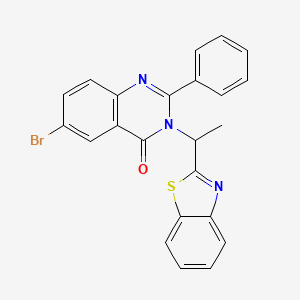
![N-[6-Hydroxy-5-(hydroxymethyl)hexyl]acetamide](/img/structure/B13778810.png)
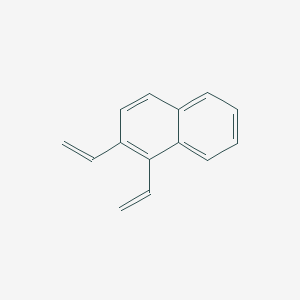
![4-[(2-Tert-butoxycarbonyl)phenyl]-4-oxobutyric acid](/img/structure/B13778820.png)
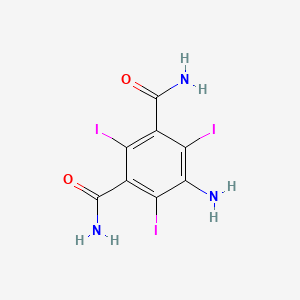
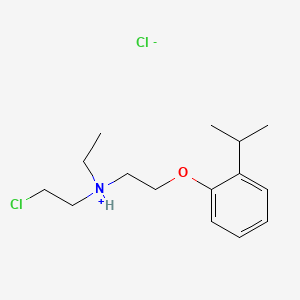
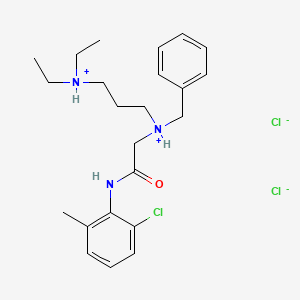
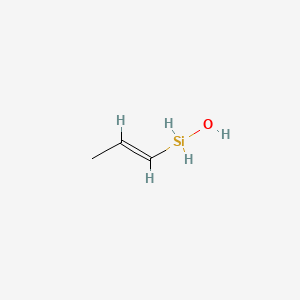

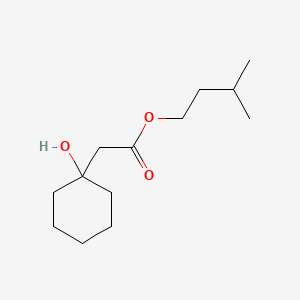
![N'-[2-[2-[di(propan-2-yl)amino]ethoxy]phenyl]-N-phenylbenzenecarboximidamide](/img/structure/B13778868.png)
